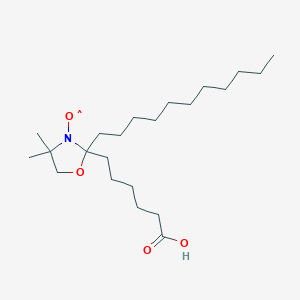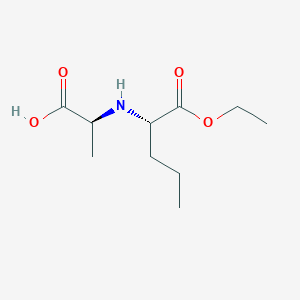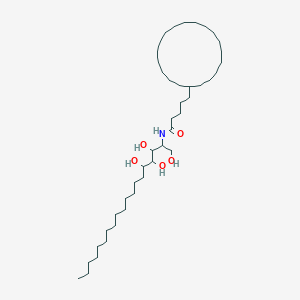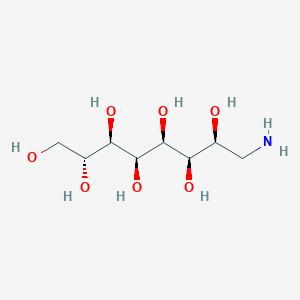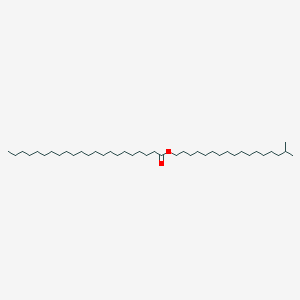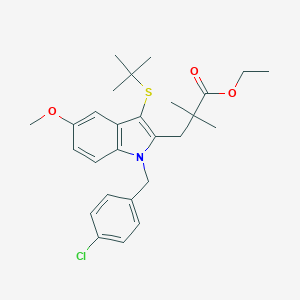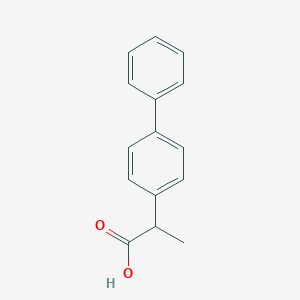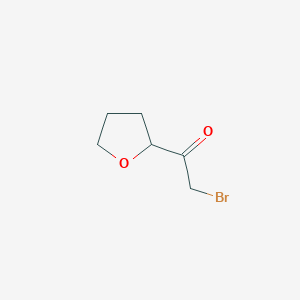
(R)-1-(3-Fluorofenil)etanol
Descripción general
Descripción
(R)-1-(3-Fluorophenyl)ethanol is not directly discussed in the provided papers; however, the papers do discuss closely related compounds that are key chiral intermediates for the synthesis of various pharmaceutical agents. These compounds include (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, and (R)-2-Chloro-1-(3-chlorophenyl)ethanol. These substances are structurally similar to (R)-1-(3-Fluorophenyl)ethanol and are used in the production of chemokine CCR5 antagonists, aprepitant, and β-adrenoceptor receptor (β-AR) agonists, respectively .
Synthesis Analysis
The synthesis of these chiral alcohols involves the asymmetric reduction of their corresponding ketones. For instance, (R)-1-[4-(Trifluoromethyl)phenyl]ethanol is synthesized using recombinant Escherichia coli cells, which exhibit excellent enantioselectivity. The process is enhanced by using a polar organic solvent-aqueous medium, specifically isopropanol, to improve solubility and cell membrane permeability . Similarly, (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol is produced by the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone using Leifsonia xyli CCTCC M 2010241 cells with isopropanol as a co-substrate for cofactor recycling . The synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol is carried out by the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone using permeabilized cells of Candida ontarioensis, which after cetyltrimethylammonium bromide-pretreatment, show increased activity .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a chiral center at the carbon atom bearing the hydroxyl group, which is responsible for their optical activity. The fluorine or chloro substituents on the phenyl ring influence the electronic properties and reactivity of these molecules. The trifluoromethyl groups in (R)-1-[4-(Trifluoromethyl)phenyl]ethanol and (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol are particularly electron-withdrawing, which can affect the reduction process and the overall yield .
Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of these compounds is the enantioselective reduction of a ketone to a secondary alcohol. This reaction is catalyzed by various microorganisms, which contain enzymes capable of reducing the ketone group while maintaining high enantiomeric excess (ee). The reaction conditions, including temperature, solvent, and substrate concentration, are optimized to achieve high yields and ee .
Physical and Chemical Properties Analysis
The physical and chemical properties of these chiral alcohols are influenced by their molecular structures. The presence of halogen substituents affects their solubility in organic solvents, which is a critical factor in the synthesis process. The high enantiomeric excess indicates that these compounds have a single, well-defined stereochemistry, which is crucial for their activity as pharmaceutical intermediates. The optimization of reaction conditions, such as the use of isopropanol as a cosolvent, is aimed at improving these properties to enhance the efficiency of the biocatalytic processes .
Aplicaciones Científicas De Investigación
Investigación proteómica
“(R)-1-(3-Fluorofenil)etanol” se utiliza como un bioquímico en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto podría utilizarse en diversos experimentos que implican el análisis e identificación de proteínas.
Síntesis farmacéutica
Este compuesto se utiliza como bloque de construcción en la síntesis farmacéutica . Específicamente, se ha utilizado en la preparación y estudios de relación estructura-actividad (SAR) de tolilaminas con actividad antagonista del receptor 5-HT6 . Los antagonistas del receptor 5-HT6 están siendo investigados por sus posibles beneficios terapéuticos en el tratamiento de diversos trastornos neurológicos y psiquiátricos.
Estudios de compuestos quirales
“this compound” es un compuesto quiral . Los compuestos quirales son moléculas que no son superponibles con sus imágenes especulares. Estos compuestos son de interés en muchas reacciones y procesos químicos porque a menudo tienen reacciones diferentes con otros compuestos quirales, lo que lleva a una variedad de productos posibles.
Química organofluorada
Como compuesto organofluorado, “this compound” es de interés en el campo de la química organofluorada . Los compuestos organofluorados son compuestos orgánicos que contienen flúor. Se utilizan en una variedad de aplicaciones, incluyendo productos farmacéuticos, agroquímicos y ciencia de los materiales.
Investigación bioquímica
“this compound” puede utilizarse en diversas aplicaciones de investigación bioquímica debido a su estructura y propiedades únicas . Puede utilizarse en estudios que investigan el papel de compuestos similares en los sistemas biológicos.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1R)-1-(3-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESOPGLEIJQAEF-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381254 | |
| Record name | (R)-1-(3-Fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126534-33-6 | |
| Record name | (αR)-3-Fluoro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126534-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-(3-Fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(3-fluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




